

# An In-depth Technical Guide to Methyl p-Coumarate

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## Compound of Interest

Compound Name: *Methyl-P-Coumarate*

Cat. No.: *B042107*

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## Introduction

Methyl p-coumarate, an esterified derivative of p-coumaric acid, is a naturally occurring phenolic compound found in various plant species. This document provides a comprehensive technical overview of its chemical properties, biological activities, and the molecular mechanisms underlying its effects, with a focus on its potential applications in research and drug development.

## Chemical Identification and Properties

Methyl p-coumarate is identified by the following CAS numbers and IUPAC name, with its primary properties summarized in Table 1.

- CAS Number: 3943-97-3
- IUPAC Name: methyl (E)-3-(4-hydroxyphenyl)acrylate

## Data Presentation

Table 1: Physicochemical Properties of Methyl p-Coumarate

Property	Value	Reference
Molecular Formula	$C_{10}H_{10}O_3$	N/A
Molecular Weight	178.18 g/mol	N/A
Appearance	Crystalline Solid	N/A
Melting Point	144-145 °C	N/A
Boiling Point	$306.6 \pm 17.0$ °C (Predicted)	N/A
Density	$1.2 \pm 0.1$ g/cm <sup>3</sup> (Predicted)	N/A
Solubility	Soluble in DMSO, Chloroform, Methanol	N/A

## Biological Activities and Quantitative Data

Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, anti-melanogenic, and antifungal effects. The quantitative data associated with these activities are summarized in Table 2.

## Data Presentation

Table 2: Summary of Biological Activities and Quantitative Data

Biological Activity	Model System	Key Findings	Quantitative Data
Anti-inflammatory	PMA-stimulated A549 human lung carcinoma cells	Suppression of pro-inflammatory cytokines and chemokines (IL-6, IL-8, MCP-1) and the adhesion molecule ICAM-1. <a href="#">[1]</a>	Dose-dependent inhibition observed at concentrations between 5-100 $\mu$ M. $IC_{50}$ values can be calculated from the dose-response curves presented in the cited literature. <a href="#">[1]</a>
Anti-melanogenic	B16-F10 murine melanoma cells	Inhibition of melanin formation. <a href="#">[2]</a>	Significant suppression of melanin content.
Cytotoxicity	B16-F10 murine melanoma cells	Exhibits cytotoxic effects against melanoma cells.	$IC_{50}$ : 130 $\mu$ M
Antifungal	Alternaria alternata	Strong in vitro inhibitory effect. <a href="#">[3]</a>	Minimum Inhibitory Concentration (MIC) not explicitly reported, but strong suppression of in vitro growth has been noted. <a href="#">[3]</a>

## Signaling Pathways

The anti-inflammatory effects of methyl p-coumarate are primarily mediated through the inhibition of the NF- $\kappa$ B and AP-1 signaling pathways. Upon stimulation with agents like Phorbol 12-myristate 13-acetate (PMA), these pathways are activated, leading to the transcription of pro-inflammatory genes. Methyl p-coumarate intervenes by inhibiting the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ , which keeps NF- $\kappa$ B sequestered in the cytoplasm. It also suppresses the phosphorylation of key AP-1 components, c-Jun and c-Fos, preventing their nuclear translocation and transcriptional activity.

## Mandatory Visualization

Caption: Inhibition of NF-κB and AP-1 pathways by Methyl p-Coumarate.

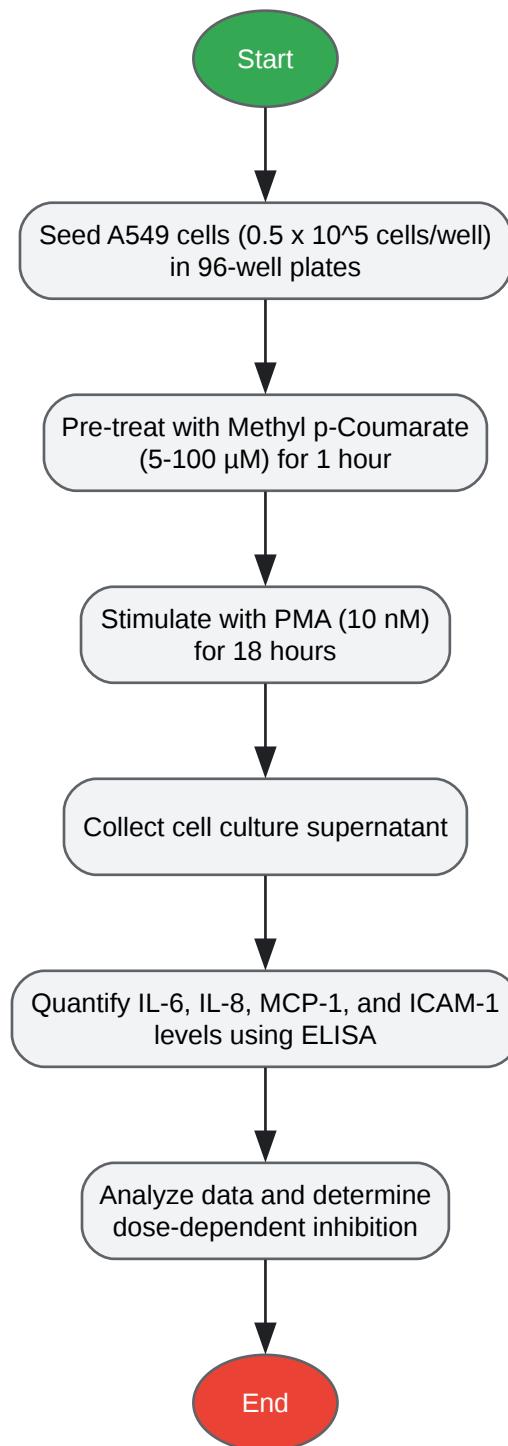
## Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

### Anti-inflammatory Activity Assay

This protocol is based on the methodology used to assess the anti-inflammatory effects of methyl p-coumarate on PMA-stimulated A549 cells.[\[1\]](#)

Experimental Workflow Diagram



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Caption: Workflow for assessing anti-inflammatory activity.

Methodology:

- Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding: Cells are seeded into 96-well plates at a density of  $0.5 \times 10^5$  cells per well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of methyl p-coumarate (e.g., 5, 10, 25, 50, 100 µM) and incubated for 1 hour.
- Stimulation: Phorbol 12-myristate 13-acetate (PMA) is added to each well (final concentration of 10 nM) to induce an inflammatory response. A vehicle control group without PMA stimulation is also included. The plates are then incubated for 18 hours.
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- Quantification of Inflammatory Markers: The concentrations of IL-6, IL-8, MCP-1, and ICAM-1 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- Data Analysis: The absorbance is read using a microplate reader, and the concentrations of the inflammatory markers are calculated based on a standard curve. The inhibitory effect of methyl p-coumarate is determined by comparing the levels of the markers in the treated groups to the PMA-stimulated control group.

## Melanin Content Assay

This protocol is adapted from methodologies used to measure melanin content in B16-F10 melanoma cells.

### Methodology:

- Cell Culture: B16-F10 murine melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Seeding: Cells are seeded in 6-well plates at a density of  $1 \times 10^5$  cells per well and allowed to attach.

- Treatment: The cells are treated with various concentrations of methyl p-coumarate and incubated for 48-72 hours.
- Cell Lysis: After incubation, the cells are washed with PBS and lysed with a buffer containing 1% Triton X-100.
- Melanin Solubilization: The cell lysates are centrifuged, and the resulting pellets containing melanin are dissolved in 1 N NaOH.
- Quantification: The absorbance of the solubilized melanin is measured at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay.

## Antifungal Susceptibility Testing

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of methyl p-coumarate against *Alternaria alternata*, based on standard antifungal susceptibility testing methods.

### Methodology:

- Inoculum Preparation: *Alternaria alternata* is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested and suspended in a sterile saline solution. The spore suspension is adjusted to a standardized concentration.
- Broth Microdilution: A serial two-fold dilution of methyl p-coumarate is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
- Inoculation: Each well is inoculated with the standardized spore suspension of *Alternaria alternata*. A positive control (fungus without the compound) and a negative control (broth only) are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control well.

- MIC Determination: The MIC is determined as the lowest concentration of methyl p-coumarate that completely inhibits the visible growth of the fungus.

## Conclusion

Methyl p-coumarate is a promising natural compound with well-documented anti-inflammatory, anti-melanogenic, and antifungal properties. Its ability to modulate key signaling pathways, such as NF-κB and AP-1, makes it a valuable candidate for further investigation in the development of novel therapeutic agents for inflammatory and other related disorders. The experimental protocols provided herein offer a framework for the continued exploration of its biological activities and potential applications.

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## References

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